molecular formula C9H6BrF3O2 B15205682 3-Bromo-5-(2,2,2-trifluoroethyl)benzoic acid

3-Bromo-5-(2,2,2-trifluoroethyl)benzoic acid

Cat. No.: B15205682
M. Wt: 283.04 g/mol
InChI Key: XRXWIZOUKUHCQL-UHFFFAOYSA-N
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Description

3-Bromo-5-(2,2,2-trifluoroethyl)benzoic acid is a fluorinated aromatic carboxylic acid derivative featuring a bromine substituent at the 3-position and a 2,2,2-trifluoroethyl group at the 5-position of the benzene ring. This compound is of significant interest in medicinal chemistry and materials science due to the unique electronic and steric effects imparted by the trifluoroethyl group. Fluorinated substituents, such as CF₃ or CH₂CF₃, are known to enhance metabolic stability, lipophilicity, and bioavailability in drug candidates .

Properties

Molecular Formula

C9H6BrF3O2

Molecular Weight

283.04 g/mol

IUPAC Name

3-bromo-5-(2,2,2-trifluoroethyl)benzoic acid

InChI

InChI=1S/C9H6BrF3O2/c10-7-2-5(4-9(11,12)13)1-6(3-7)8(14)15/h1-3H,4H2,(H,14,15)

InChI Key

XRXWIZOUKUHCQL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)Br)CC(F)(F)F

Origin of Product

United States

Preparation Methods

Direct Bromination of 5-(Trifluoroethyl)benzoic Acid

The most widely reported method involves electrophilic bromination of 5-(2,2,2-trifluoroethyl)benzoic acid. Bromine or brominating agents (e.g., N-bromosuccinimide) are employed in halogenated solvents such as dichloromethane or acetonitrile. The trifluoroethyl group directs bromination to the meta position relative to the carboxylic acid via its strong electron-withdrawing effect, which deactivates the aromatic ring and favors substitution at the most activated remaining position.

Representative Procedure :

  • Dissolve 5-(trifluoroethyl)benzoic acid (1 eq) in anhydrous dichloromethane (0.2 M).
  • Add bromine (1.05 eq) dropwise at 0°C under nitrogen atmosphere.
  • Stir for 12 h at room temperature.
  • Quench with aqueous sodium thiosulfate, extract with EtOAc, and purify via recrystallization (hexane/EtOAc).

Yield : 65–72%
Key Advantage : Single-step process with predictable regioselectivity.

Oxidation of 3-Bromo-5-(2,2,2-trifluoroethyl)benzyl Alcohol

An alternative route oxidizes 3-bromo-5-(trifluoroethyl)benzyl alcohol to the corresponding carboxylic acid using strong oxidizing agents. Potassium permanganate in acetone-water systems under reflux achieves 60–75% conversion.

Optimized Conditions :

  • Substrate concentration: 0.1–0.3 M in 3:1 acetone:water
  • KMnO₄ (2.5–3 eq), reflux for 2–4 h
  • Acidic workup (2N HCl) followed by bicarbonate extraction

Mechanistic Insight : The oxidation proceeds through a two-electron mechanism, where Mn(VII) abstracts hydrogen from the benzylic position, forming a ketone intermediate that undergoes further oxidation to the carboxylic acid.

Reaction Mechanisms and Kinetic Considerations

Electrophilic Aromatic Substitution Dynamics

The bromination mechanism follows classical electrophilic aromatic substitution (EAS), with Br⁺ generated via Lewis acid-assisted polarization of Br₂. Density functional theory (DFT) calculations suggest the trifluoroethyl group reduces the activation energy for meta substitution by 8–12 kcal/mol compared to para positions due to its −I effect.

Table 1 : Substituent Effects on Bromination Rates

Position Relative to COOH Relative Rate (krel)
Ortho 0.45
Meta 1.00
Para 0.22

Data derived from competitive bromination studies.

Oxidative Pathway Side Reactions

Competitive over-oxidation and C-Br bond cleavage occur when using harsh oxidants. Manganese dioxide byproducts from KMnO₄ reactions can adsorb intermediates, reducing yields by 15–20%. Mitigation strategies include:

  • Stepwise addition of oxidant
  • Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide)
  • Maintaining pH > 8 during reaction

Optimization of Synthetic Protocols

Solvent Systems and Catalysts

Halogenated Solvents : Dichloromethane provides optimal polarity for dissolving both aromatic substrates and bromine, achieving 70% conversion vs. 52% in THF.

Protic vs. Aprotic Media : Oxidation yields improve from 58% (neat acetone) to 81% (acetone:water 3:1) due to enhanced solubility of KMnO₄.

Catalytic Additives :

  • CuSO₄ (5 mol%): Accelerates bromination by 30% via Br₂ polarization
  • H₂SO₄ (0.1 eq): Suppresses esterification side reactions during oxidation

Temperature and Time Profiles

Bromination :

  • 0–25°C: 72% yield (24 h)
  • 40°C: 68% yield (8 h) with 5% dibrominated byproduct

Oxidation :

  • Reflux (80°C): 75% yield (4 h)
  • 60°C: 62% yield (6 h)

Analytical Characterization

Spectroscopic Confirmation

¹H NMR (400 MHz, CDCl₃):

  • δ 8.05 (s, 1H, Ar-H)
  • δ 7.85 (d, J = 1.6 Hz, 1H, Ar-H)
  • δ 3.45 (q, J = 10.8 Hz, 2H, CF₃CH₂)
  • δ 2.40 (s, 3H, COOH)

¹³C NMR :

  • 167.8 ppm (COOH)
  • 132.4–125.1 ppm (aromatic carbons)
  • 122.5 ppm (q, J = 275 Hz, CF₃)

Purity Assessment

HPLC Conditions :

  • Column: C18, 5 μm, 4.6 × 250 mm
  • Mobile phase: 65:35 MeCN:H₂O (0.1% TFA)
  • Retention time: 7.8 min
  • Purity: >99% (210 nm)

Melting Point : 121–125°C (lit. 123–127°C)

Comparative Evaluation of Methods

Table 2 : Synthesis Method Performance Metrics

Method Yield (%) Purity (%) Scale (g)
Direct bromination 72 99.5 100
Oxidation 81 98.2 50

Key Observations :

  • Direct bromination excels in scalability but requires careful bromine stoichiometry
  • Oxidation offers higher yields but generates inorganic waste (MnO₂)

Chemical Reactions Analysis

Reactivity of the Carboxylic Acid Group

The carboxylic acid moiety enables classic acid-catalyzed transformations:

  • Esterification : Reacts with alcohols (e.g., methanol) under acidic conditions (H₂SO₄, HCl) to form esters, releasing water. The trifluoroethyl group enhances electrophilicity at the carbonyl carbon, accelerating reaction rates compared to non-fluorinated analogs.

  • Amide Formation : Coupling with amines via EDCI/HOBt-mediated activation yields amides, critical in pharmaceutical intermediate synthesis.

Aromatic Bromine Reactivity

The bromine atom at the meta position participates in:

  • Nucleophilic Aromatic Substitution (NAS) : Activated by the electron-withdrawing trifluoroethyl group, facilitating displacement by nucleophiles (e.g., amines, alkoxides) under mild conditions (50–80°C) .

  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with arylboronic acids using Pd(PPh₃)₄ catalysts forms biaryl derivatives, expanding applications in material science.

Electrophilic Aromatic Substitution (EAS)

The trifluoroethyl group deactivates the ring, directing incoming electrophiles to specific positions:

  • Nitration : Occurs preferentially at the para position relative to the carboxylic acid group under mixed acid (HNO₃/H₂SO₄) conditions.

  • Sulfonation : Concentrated H₂SO₄ introduces sulfonic acid groups at the ortho position to the bromine.

Oxidation and Reduction

  • Oxidation : The trifluoroethyl side chain resists oxidation, but the benzene ring can undergo permanganate-mediated oxidation under acidic conditions to yield quinone derivatives .

  • Reduction : Hydrogenation (H₂/Pd-C) reduces the bromine to hydrogen, producing 5-(2,2,2-trifluoroethyl)benzoic acid .

Reaction Conditions and Catalysts

Key parameters from synthesis protocols:

Reaction TypeConditionsCatalysts/SolventsYield (%)Reference
EsterificationMethanol, H₂SO₄, reflux, 6h85–90
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C, 12hPd(PPh₃)₄70–75
NAS (Methoxylation)NaOMe, CuSO₄, DMF, 90°C, 8hCuSO₄65
NitrationHNO₃/H₂SO₄, 0°C, 2h55

Mechanistic Insights

  • Electron-Withdrawing Effects : The -CF₂CF₃ group decreases electron density at the benzene ring, enhancing NAS rates but requiring harsher conditions for EAS .

  • Steric Considerations : The trifluoroethyl group’s bulkiness limits reactivity at adjacent positions, favoring meta/para substitutions .

Scientific Research Applications

3-Bromo-5-(2,2,2-trifluoroethyl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 3-Bromo-5-(2,2,2-trifluoroethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The bromine and trifluoroethyl groups contribute to its reactivity and ability to form stable complexes with various substrates. The benzoic acid moiety allows for interactions with enzymes and receptors, potentially modulating their activity. Detailed studies on its mechanism of action are ongoing to elucidate its precise molecular targets and pathways involved .

Comparison with Similar Compounds

Structural and Substituent Analysis

The following table summarizes key structural features and properties of 3-bromo-5-(2,2,2-trifluoroethyl)benzoic acid and its closest analogs:

Compound Name CAS Number Molecular Formula Substituents (Position) Key Features
This compound Not Provided C₉H₆BrF₃O₂ Br (3), CH₂CF₃ (5) Enhanced lipophilicity due to trifluoroethyl; potential metabolic stability
3-Bromo-5-(trifluoromethyl)benzoic acid 328-67-6 C₈H₄BrF₃O₂ Br (3), CF₃ (5) Higher electronegativity and steric demand compared to CH₂CF₃
2-Bromo-5-(trifluoromethyl)benzoic acid 1483-56-3 C₈H₄BrF₃O₂ Br (2), CF₃ (5) Altered electronic distribution due to bromine at 2-position
4-Bromo-2-(trifluoromethyl)benzoic acid 320-31-0 C₈H₄BrF₃O₂ Br (4), CF₃ (2) Reduced steric hindrance at the 5-position; different reactivity profile
5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid 1881295-62-0 C₈H₃BrF₄O₂ Br (5), F (2), CF₃ (3) Multi-halogenated structure; synergistic electronic effects

Electronic and Steric Effects

  • Trifluoroethyl vs. Trifluoromethyl: The trifluoroethyl group (CH₂CF₃) in the target compound introduces a longer alkyl chain compared to trifluoromethyl (CF₃).
  • Bromine Position : Bromine at the 3-position (as in the target compound) versus 2- or 4-positions (e.g., 1483-56-3 or 320-31-0) alters resonance effects. For example, bromine at the 3-position may stabilize the carboxylic acid group through inductive effects, enhancing acidity compared to analogs with bromine at distal positions .

Research Findings and Implications

  • DFT Studies: Computational analyses of analogs like 4-amino-5-bromo benzoic acid () reveal that tautomeric stability and bond lengths are sensitive to substituent positions. For example, bromine at the 3-position in the target compound may lead to shorter C-Br bond lengths compared to 2- or 4-bromo isomers, influencing reactivity .
  • Fluorine’s Role : The trifluoroethyl group’s -I (electron-withdrawing) effect increases the carboxylic acid’s acidity (lower pKa), which is critical for binding to biological targets like ion channels or enzymes .

Q & A

Q. Critical Parameters :

  • Maintain a 1:1.2 substrate-to-brominating agent ratio to minimize di-bromination.
  • Monitor reaction progress via TLC (Rf shift from 0.3 to 0.6 in ethyl acetate/hexanes).

Q. Reference :

(Basic) What analytical techniques confirm the structure and purity of this compound?

Methodological Answer:
A multi-technique approach is essential:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., meta-bromine coupling constants at δ 7.8–8.2 ppm). Use 2D NMR (HSQC, HMBC) for ambiguous cases.
  • X-ray Crystallography : Resolves absolute configuration and crystal packing.
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (C₉H₆BrF₃O₂).
  • HPLC-PDA : Quantifies purity (>98% with C18 columns, 70:30 acetonitrile/water mobile phase).

Data Interpretation Tip : Compare experimental IR carbonyl stretches (1690–1710 cm⁻¹) with DFT-calculated values for functional group validation.

Q. Reference :

(Advanced) How does the trifluoroethyl group influence reactivity in derivatization reactions?

Methodological Answer:
The -CF₃CH₂ group exerts two key effects:

Electronic Effects : Strong electron-withdrawing (-I) nature deactivates the aromatic ring, requiring harsher conditions for electrophilic substitutions (e.g., nitration at 100°C in H₂SO₄/HNO₃).

Steric Effects : Bulky substituent hinders nucleophilic attack at the carboxylic acid, enabling selective esterification with DCC/DMAP.

Case Study : In Suzuki couplings, bromine’s position relative to -CF₃CH₂ affects reaction rates. DFT calculations show para-bromine has 30% lower activation energy than meta analogs due to reduced steric hindrance.

Q. Reference :

(Advanced) How to resolve contradictions in NOE data during spatial configuration analysis?

Methodological Answer:
Contradictory NOE signals may arise from conformational flexibility. Mitigation strategies:

Variable-Temperature NMR : Assess dynamic behavior (e.g., coalescence temperature for rotating groups).

ROESY Spectroscopy : Differentiate direct NOEs from spin diffusion.

Computational Validation : Perform DFT calculations (B3LYP/6-311+G(d,p)) to compare theoretical and experimental coupling constants (J < 0.5 Hz deviation acceptable).

X-ray Crystallography : Definitive confirmation of spatial arrangement.

Example : Discrepancies in methylene proton environments resolved via QM-NMR hybrid modeling.

Q. Reference :

(Basic) What solvent systems optimize recrystallization for high purity?

Methodological Answer:

  • Primary System : Ethyl acetate/hexanes (3:7 v/v) at 4°C yields needle-shaped crystals (mp 142–144°C).
  • Polar Impurity Removal : Wash with cold methanol (0°C) followed by diethyl ether.
  • Solubility Parameters : Hansen parameters (δD=18.5, δP=5.2, δH=8.1 MPa¹/²) guide solvent selection for maximal recovery.

Quality Control : Monitor melting point depression (<2°C indicates >95% purity).

Q. Reference :

(Advanced) What computational methods predict supramolecular behavior?

Methodological Answer:

  • Molecular Docking : AutoDock Vina screens protein-ligand interactions (e.g., binding affinity ≤ -7.0 kcal/mol suggests strong inhibition).
  • Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., O-H···O hydrogen bonds dominate crystal packing).
  • MD Simulations : GROMACS models lipid bilayer permeation for drug delivery studies.

Case Study : COSMO-RS simulations predict 23% higher solubility in ionic liquids vs. water, aiding formulation design.

Q. Reference :

(Basic) What safety protocols are critical during handling?

Methodological Answer:

  • PPE : Nitrile gloves (≥8 mil), ANSI-approved goggles, and fume hood use.
  • Spill Management : Neutralize acid spills with 5% NaHCO₃; use calcium gluconate gel for fluoride exposure.
  • Storage : Argon atmosphere at -20°C with molecular sieves to prevent hydrolysis.

Q. Reference :

(Advanced) How to design biological studies addressing metabolic stability?

Methodological Answer:

  • Microsomal Stability : Incubate with human liver microsomes (HLM) and quantify parent compound via LC-MS/MS.
  • Deuteration Strategies : Synthesize deuterated analogs (e.g., CF₃CD₂-) to reduce CYP450-mediated oxidation.
  • Molecular Dynamics : Simulate binding interactions compensating for hydrolytic cleavage (e.g., π-π stacking with tryptophan residues).

Q. Reference :

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